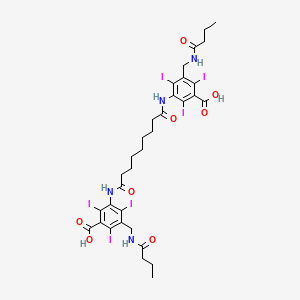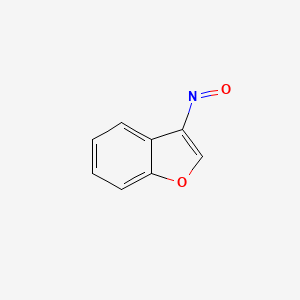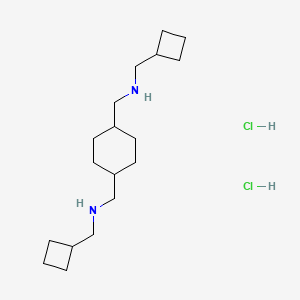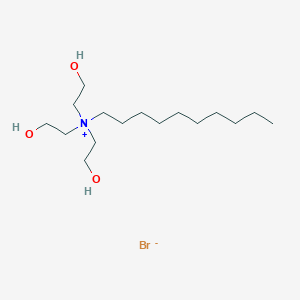
Decyl-tris(2-hydroxyethyl)azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
準備方法
Synthetic Routes and Reaction Conditions
Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:
Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.
Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Purification: Removing any unreacted materials and by-products to obtain the final product.
化学反応の分析
Types of Reactions
Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Decyl-tris(2-hydroxyethyl)amine.
Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.
科学的研究の応用
Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
作用機序
The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
類似化合物との比較
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Didodecyldimethylammonium bromide
- Triethanolamine
Uniqueness
Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
分子式 |
C16H36BrNO3 |
|---|---|
分子量 |
370.37 g/mol |
IUPAC名 |
decyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1 |
InChIキー |
NNHZVSVESAXJMW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
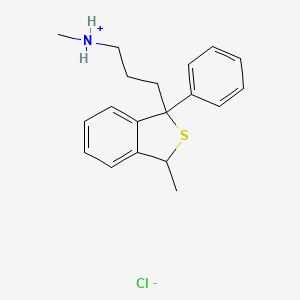
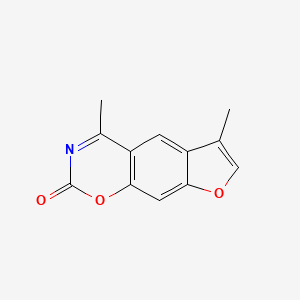
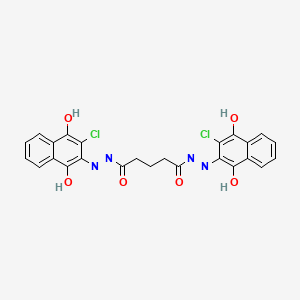
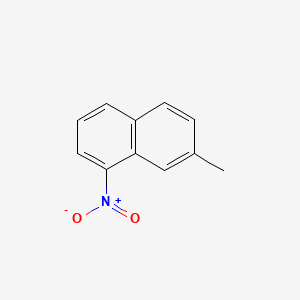
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
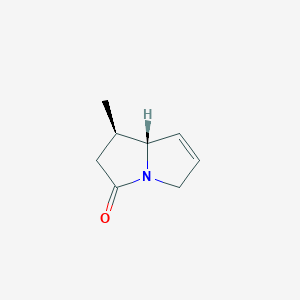
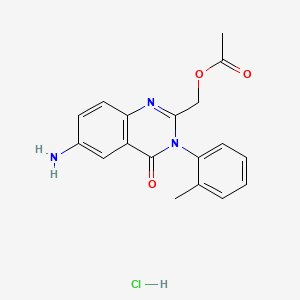
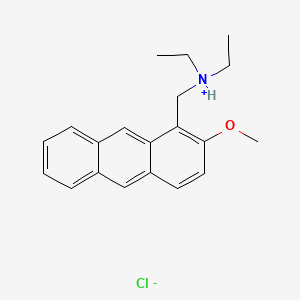
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
